4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide
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Overview
Description
4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is a chemical compound with the molecular formula C5H7N3O3S and a molecular weight of 189.19 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is LmPTR1 , a protein in the Leishmania parasite . This protein plays a crucial role in the survival and proliferation of the parasite .
Mode of Action
This compound interacts with its target, LmPTR1, by fitting into its active site . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .
Biochemical Pathways
This disruption can lead to downstream effects that inhibit the growth and proliferation of the parasite .
Result of Action
The interaction of this compound with LmPTR1 results in significant antiparasitic activity. For instance, one derivative of the compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide typically involves the reaction of appropriate pyrazole derivatives with sulfonamide and formylating agents. One common method includes the formylation of 1-methyl-1H-pyrazole-5-sulfonamide using formylating agents such as formic acid or formic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Carboxy-1-methyl-1H-pyrazole-5-sulfonamide.
Reduction: 4-Hydroxymethyl-1-methyl-1H-pyrazole-5-sulfonamide.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-pyrazole-5-sulfonamide: Similar structure but with a phenyl group instead of a formyl group.
1-Methyl-3-formyl-1H-pyrazole-5-sulfonamide: Similar structure but with the formyl group at a different position on the pyrazole ring.
Uniqueness
4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is unique due to the presence of both formyl and sulfonamide groups on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-formyl-2-methylpyrazole-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3S/c1-8-5(12(6,10)11)4(3-9)2-7-8/h2-3H,1H3,(H2,6,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYHUJSSTPSYMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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